(3-Phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone
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Overview
Description
Pyrazole compounds, which include a 5-membered ring with two nitrogen atoms, are widely used in medicinal chemistry and drug discovery . They are core structures of numerous biologically active compounds and exhibit a wide variety of applications in pharmacological and agrochemical industries .
Synthesis Analysis
Pyrazole derivatives can be synthesized by various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For example, a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones was synthesized by condensing suitably substituted chalcones, i.e., 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-ones, and isoniazid in acetic acid .Molecular Structure Analysis
The structure of pyrazole compounds can be identified by various spectroscopic techniques such as 1H NMR, MS, and IR spectra data . The structure of a specific compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone, was identified by X-ray diffraction .Chemical Reactions Analysis
The chemical reactions involving pyrazole compounds can be complex and varied. For instance, a novel pyrazoline derivative was synthesized by reaction of an α,β-unsaturated ketone with isonicotinic acid hydrazide (INH) in glacial acetic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole compounds can be determined using various techniques. For example, the molecular formula, average mass, and monoisotopic mass of Phenyl(1H-pyrazol-5-yl)methanone, a related compound, are C10H8N2O, 172.183 Da, and 172.063660 Da, respectively .Scientific Research Applications
- AKOS025316416 has shown promise as a potential anticancer agent. Researchers have investigated its effects on various cancer cell lines, including breast, lung, and colon cancer. Preliminary studies suggest that it may inhibit tumor growth and induce apoptosis (programmed cell death) in cancer cells .
- Inflammation plays a crucial role in various diseases, from autoimmune disorders to cardiovascular conditions. AKOS025316416 exhibits anti-inflammatory properties by modulating key inflammatory pathways. Researchers are exploring its potential as a novel anti-inflammatory drug .
- Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, are characterized by neuronal damage. AKOS025316416 has been investigated for its neuroprotective effects, including reducing oxidative stress and promoting neuronal survival. These findings open avenues for further research in neurology .
- The compound has demonstrated antimicrobial activity against both bacteria and fungi. Researchers have studied its efficacy against drug-resistant strains, making it a potential candidate for novel antibiotics or antifungal agents .
- AKOS025316416 may impact cardiovascular health by influencing blood pressure regulation and vascular function. Researchers have explored its vasodilatory effects and potential use in managing hypertension and related conditions .
- Metabolic disorders, such as diabetes and obesity, are global health challenges. Some studies suggest that AKOS025316416 could modulate glucose metabolism and lipid profiles, making it an interesting target for metabolic research .
Anticancer Properties
Anti-inflammatory Activity
Neuroprotective Effects
Antimicrobial Activity
Cardiovascular Health
Metabolic Disorders
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3-phenyl-1H-pyrazol-5-yl)-(4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(17-9-15(22-23-17)12-4-2-1-3-5-12)24-13-6-7-18(24)14-10-20-11-21-16(14)8-13/h1-5,9-11,13,18H,6-8H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJNDDBPMNMNRAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2C(=O)C4=CC(=NN4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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